molecular formula C22H27N3 B2599391 3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane CAS No. 345662-55-7

3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane

Cat. No.: B2599391
CAS No.: 345662-55-7
M. Wt: 333.479
InChI Key: WEKLNGTVOLULFL-SZPZYZBQSA-N
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Description

3,7-Dibenzyl-3,7,10-triazatricyclo[33301,5]undecane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane typically involves a multi-step process. One efficient synthetic route includes the use of 1,3,5-trialkylhexahydrotriazines as key intermediates. These intermediates undergo a novel one-step synthesis to form 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles, which are then further processed to yield the target compound

Chemical Reactions Analysis

3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original compound with modified functional groups .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in materials science for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane can be compared with other similar tricyclic compounds, such as 3,7-Dibenzyl-10-(4-methylphenyl)-3,7,10-triazatricyclo[3.3.3.01,5]undecane and 3,7-dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane . These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and potential applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior.

Properties

IUPAC Name

3,7-dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3/c1-3-7-19(8-4-1)11-24-15-21-13-23-14-22(21,16-24)18-25(17-21)12-20-9-5-2-6-10-20/h1-10,23H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKLNGTVOLULFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23CN(CC2(CN1)CN(C3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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